molecular formula C30H26O13 B2623240 Orientin-2''-O-p-trans-coumarate

Orientin-2''-O-p-trans-coumarate

Cat. No.: B2623240
M. Wt: 594.5 g/mol
InChI Key: XIKYOEXOYRWIOU-HJBGGDBQSA-N
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Scientific Research Applications

Orientin-2’'-O-p-trans-coumarate has a wide range of scientific research applications:

Mechanism of Action

Target of Action

Orientin-2’‘-O-p-trans-coumarate is a flavonoid compound isolated from Trigonella foenum-graecum It is known to exhibit potent antioxidant activity .

Mode of Action

It is known to promote 2bs cell proliferation induced by h2o2 . This suggests that Orientin-2’'-O-p-trans-coumarate may interact with its targets to mitigate oxidative stress and promote cell proliferation.

Pharmacokinetics

Its solubility in dmso suggests that it may have good bioavailability.

Result of Action

The molecular and cellular effects of Orientin-2’‘-O-p-trans-coumarate’s action primarily involve its antioxidant activity and promotion of 2BS cell proliferation . This suggests that Orientin-2’'-O-p-trans-coumarate may protect cells from oxidative damage and promote cell growth and survival.

Action Environment

It is recommended to store the compound in sealed, cool, and dry conditions . This suggests that environmental factors such as temperature and humidity may affect the stability of Orientin-2’'-O-p-trans-coumarate.

Biochemical Analysis

Biochemical Properties

Orientin-2’‘-O-p-trans-coumarate plays a significant role in biochemical reactions due to its antioxidant properties. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with enzymes involved in oxidative stress pathways, such as catalase (CAT) and superoxide dismutase (SOD), enhancing their activity and thereby reducing oxidative damage . Additionally, Orientin-2’'-O-p-trans-coumarate can bind to proteins involved in cell signaling pathways, modulating their activity and influencing cellular responses .

Cellular Effects

Orientin-2’‘-O-p-trans-coumarate exerts various effects on different cell types and cellular processes. It has been observed to promote the proliferation of 2BS cells, a type of human fibroblast, by mitigating oxidative stress induced by hydrogen peroxide (H2O2) . This compound also influences cell signaling pathways, such as the NF-κB pathway, which is involved in inflammation and immune responses . Furthermore, Orientin-2’'-O-p-trans-coumarate affects gene expression and cellular metabolism by modulating the expression of genes involved in energy regulation and insulin signaling .

Molecular Mechanism

The molecular mechanism of action of Orientin-2’‘-O-p-trans-coumarate involves several key interactions at the molecular level. It binds to specific biomolecules, such as enzymes and receptors, influencing their activity. For example, Orientin-2’'-O-p-trans-coumarate has been shown to inhibit the activity of phase 1 enzymes, which are involved in the activation of carcinogens . Additionally, it can activate antioxidant enzymes, enhancing their ability to scavenge reactive oxygen species . These interactions lead to changes in gene expression, promoting cellular defense mechanisms against oxidative stress and inflammation .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Orientin-2’‘-O-p-trans-coumarate can change over time. The compound is stable for up to two years when stored at the recommended temperature of 4°C and protected from light . Over time, its antioxidant activity may decrease due to degradation, but it remains effective in promoting cell proliferation and reducing oxidative stress in both in vitro and in vivo studies . Long-term exposure to Orientin-2’'-O-p-trans-coumarate has been shown to have sustained effects on cellular function, including enhanced antioxidant defense and reduced inflammation .

Dosage Effects in Animal Models

The effects of Orientin-2’‘-O-p-trans-coumarate vary with different dosages in animal models. At lower doses, it has been shown to promote antioxidant activity and reduce oxidative stress without causing adverse effects . At higher doses, there may be threshold effects, leading to potential toxicity or adverse reactions . Studies have demonstrated that Orientin-2’'-O-p-trans-coumarate can effectively mitigate colorectal cancer progression in animal models, highlighting its therapeutic potential .

Metabolic Pathways

Orientin-2’‘-O-p-trans-coumarate is involved in several metabolic pathways, particularly those related to oxidative stress and energy regulation. It interacts with enzymes such as catalase and superoxide dismutase, enhancing their activity and promoting the detoxification of reactive oxygen species . Additionally, Orientin-2’'-O-p-trans-coumarate influences metabolic flux by modulating the expression of genes involved in glucose and lipid metabolism . These interactions contribute to its overall antioxidant and anti-inflammatory effects.

Transport and Distribution

Within cells and tissues, Orientin-2’‘-O-p-trans-coumarate is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes . Once inside the cells, Orientin-2’'-O-p-trans-coumarate may accumulate in specific compartments, such as the cytoplasm and mitochondria, where it exerts its antioxidant effects . Its distribution within tissues is influenced by factors such as blood flow and tissue permeability .

Subcellular Localization

The subcellular localization of Orientin-2’‘-O-p-trans-coumarate plays a crucial role in its activity and function. It is primarily localized in the cytoplasm and mitochondria, where it interacts with antioxidant enzymes and other biomolecules . This localization is facilitated by specific targeting signals and post-translational modifications that direct Orientin-2’'-O-p-trans-coumarate to these compartments . The compound’s presence in these subcellular locations enhances its ability to mitigate oxidative stress and promote cellular health.

Preparation Methods

Synthetic Routes and Reaction Conditions: Orientin-2’'-O-p-trans-coumarate can be synthesized through various chemical reactions involving the coupling of orientin with p-coumaric acid. The synthesis typically involves the use of catalysts and specific reaction conditions to ensure the successful formation of the compound.

Industrial Production Methods: Industrial production of Orientin-2’'-O-p-trans-coumarate involves the extraction of the compound from fenugreek seeds. The extraction process includes solvent extraction, purification, and crystallization to obtain the pure compound .

Chemical Reactions Analysis

Types of Reactions: Orientin-2’'-O-p-trans-coumarate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation products.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: Substitution reactions can occur at specific positions on the flavonoid structure.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride are used.

    Substitution: Substitution reactions often require catalysts and specific solvents.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of quinones, while reduction can result in the formation of reduced flavonoid derivatives .

Comparison with Similar Compounds

    Orientin: A flavonoid similar to Orientin-2’'-O-p-trans-coumarate but without the p-coumaric acid moiety.

    Vitexin: Another flavonoid with a similar structure but different functional groups.

    Isovitexin: A structural isomer of vitexin with similar properties.

Uniqueness: Orientin-2’'-O-p-trans-coumarate is unique due to the presence of the p-coumaric acid moiety, which enhances its antioxidant properties compared to other similar flavonoids. This structural feature contributes to its higher potency and broader range of biological activities .

Properties

IUPAC Name

[(2S,3R,4S,5S,6R)-2-[2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-4-oxochromen-8-yl]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl] (E)-3-(4-hydroxyphenyl)prop-2-enoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H26O13/c31-12-22-26(39)27(40)30(43-23(38)8-3-13-1-5-15(32)6-2-13)29(42-22)25-19(36)10-18(35)24-20(37)11-21(41-28(24)25)14-4-7-16(33)17(34)9-14/h1-11,22,26-27,29-36,39-40H,12H2/b8-3+/t22-,26-,27+,29+,30-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIKYOEXOYRWIOU-HJBGGDBQSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=CC(=O)OC2C(C(C(OC2C3=C(C=C(C4=C3OC(=CC4=O)C5=CC(=C(C=C5)O)O)O)O)CO)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1/C=C/C(=O)O[C@@H]2[C@H]([C@@H]([C@H](O[C@H]2C3=C(C=C(C4=C3OC(=CC4=O)C5=CC(=C(C=C5)O)O)O)O)CO)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H26O13
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

594.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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